molecular formula C17H17F5O2 B12713556 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(+-)- CAS No. 4992-39-6

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(+-)-

Cat. No.: B12713556
CAS No.: 4992-39-6
M. Wt: 348.31 g/mol
InChI Key: CWWIXCNTBBFPHX-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a pentafluorobenzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- typically involves multiple steps. One common method includes the cyclopropanation of an appropriate precursor, followed by esterification with pentafluorobenzyl alcohol. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane)carboxylate
  • Esters of 2,2-dimethyl-cyclopropane-carboxylic acid

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- stands out due to its pentafluorobenzyl ester group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

4992-39-6

Molecular Formula

C17H17F5O2

Molecular Weight

348.31 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C17H17F5O2/c1-7(2)5-9-10(17(9,3)4)16(23)24-6-8-11(18)13(20)15(22)14(21)12(8)19/h5,9-10H,6H2,1-4H3/t9-,10+/m1/s1

InChI Key

CWWIXCNTBBFPHX-ZJUUUORDSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.